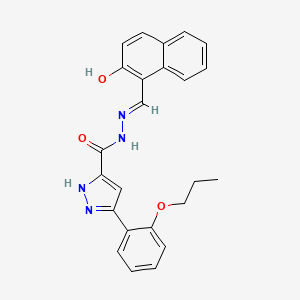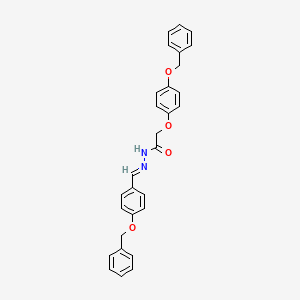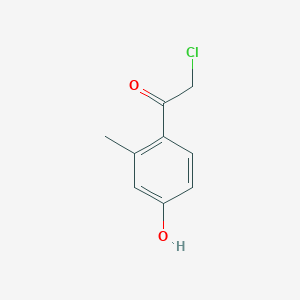
2,2,2-Trifluoro-1-phenylethyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-phenylethyl phenylcarbamate is a chemical compound with the molecular formula C15H12F3NO2 and a molecular weight of 295.26 g/mol This compound is known for its unique structural features, which include a trifluoromethyl group attached to a phenylethyl moiety, and a phenylcarbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method for synthesizing 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate involves the reaction of 2,2,2-trifluoroacetophenone with phenyl isocyanate.
Grignard Reaction: Another synthetic route involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with 2,2,2-trifluoroacetophenone to form the intermediate 2,2,2-trifluoro-1-phenylethanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using the aforementioned synthetic routes. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents, nitrating agents
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Halogenated, alkylated, or nitrated derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-phenylethyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of their activity. The phenylcarbamate moiety may also contribute to its overall pharmacological profile by influencing its solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroacetophenone: This compound shares the trifluoromethyl group and phenyl ring but lacks the carbamate moiety.
2,2,2-Trifluoro-1-phenylethanol: Similar in structure but with a hydroxyl group instead of the carbamate.
2,2,2-Trifluoro-1-phenylethylamine: This compound has an amine group instead of the carbamate and is used in the synthesis of biologically active molecules.
Uniqueness
2,2,2-Trifluoro-1-phenylethyl phenylcarbamate stands out due to its combination of the trifluoromethyl group and phenylcarbamate moiety, which imparts unique chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific research fields .
Propiedades
Número CAS |
2648-11-5 |
|---|---|
Fórmula molecular |
C15H12F3NO2 |
Peso molecular |
295.26 g/mol |
Nombre IUPAC |
(2,2,2-trifluoro-1-phenylethyl) N-phenylcarbamate |
InChI |
InChI=1S/C15H12F3NO2/c16-15(17,18)13(11-7-3-1-4-8-11)21-14(20)19-12-9-5-2-6-10-12/h1-10,13H,(H,19,20) |
Clave InChI |
KXLYRPXGMALCIH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(F)(F)F)OC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(3-methylphenyl)acetamide](/img/structure/B15079025.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15079027.png)
![(5Z)-3-sec-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079033.png)
![(5Z)-3-Octyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079034.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079037.png)
![(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079047.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15079048.png)

![N'-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B15079071.png)


![(5E)-2-(4-chlorophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15079100.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15079108.png)

